Methyl 2-(4-amino-3-methylphenyl)acetate
Description
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 2-(4-amino-3-methylphenyl)acetate |
InChI |
InChI=1S/C10H13NO2/c1-7-5-8(3-4-9(7)11)6-10(12)13-2/h3-5H,6,11H2,1-2H3 |
InChI Key |
GFGOYQKOFLPPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Amino-3-methylphenyl Precursors
A crucial intermediate in the synthesis is 4-amino-3-methylphenol or related 4-amino-3-methyl-substituted aromatic compounds. The preparation of 4-amino-3-methylphenol is well-documented in patent CN103508908A and involves:
Nitrosation of m-cresol (3-methylphenol): m-Cresol is reacted with sodium nitrite and hydrochloric acid in an aqueous sodium hydroxide solution at low temperatures (3–10 °C) to form 4-nitroso-3-methylphenol.
Reduction of 4-nitroso-3-methylphenol: The nitroso group is hydrogenated in methanol using palladium on carbon catalyst and ammonia or organic amines as promoters at 20–40 °C for 2–8 hours, yielding 4-amino-3-methylphenol.
Purification: The crude product is crystallized from methanol or ethanol mixtures, filtered, and vacuum dried to obtain high purity 4-amino-3-methylphenol (yield ~88%, purity >99%).
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nitrosation | m-Cresol, NaNO2, HCl, NaOH | 3–10 | 0.5 | 96.2 | Formation of 4-nitroso-3-methylphenol |
| Reduction | 4-nitroso-3-methylphenol, Pd/C, NH3, MeOH | 20–40 | 2–8 | 88.1 | Hydrogenation to 4-amino-3-methylphenol |
| Purification | Crystallization in MeOH or EtOH | 40–70 (solvent) | - | - | Vacuum drying at 30–60 °C |
Esterification to this compound
The amino-substituted phenylacetic acid derivative can be esterified to form this compound. A common approach involves:
Starting material: 4-amino-3-methylphenylacetic acid or its derivatives.
Esterification: Reaction with methanol in the presence of an acid catalyst such as sulfuric acid, under reflux conditions. This method is a classical Fischer esterification.
Industrial considerations: Continuous flow reactors may be used for better yield and purity control, with precise temperature and pressure regulation.
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Concentrated H2SO4 or other acid catalysts |
| Solvent | Methanol |
| Temperature | Reflux (~65–70 °C) |
| Time | Several hours (4–12 h) |
| Yield | High, depending on purity of starting acid |
(General esterification method inferred from analogous compounds and standard organic synthesis protocols)
Alternative Synthetic Routes
Reduction of Nitro Precursors: Starting from 4-nitro-3-methylphenylacetic acid or methyl 2-(4-nitro-3-methylphenyl)acetate, catalytic hydrogenation can be performed to reduce the nitro group to the amino group.
Use of (4-Amino-3-methylphenyl)methanol: This compound can be oxidized or otherwise converted to the corresponding acetate ester derivative, though this route is less common.
(Based on synthetic strategies for related compounds such as (4-amino-3-methylphenyl)methanol)
Detailed Reaction Analysis
Nitrosation Reaction
Performed in aqueous alkaline media with sodium nitrite and hydrochloric acid.
Temperature control is critical (3–10 °C) to avoid side reactions.
High yield (>95%) of 4-nitroso-3-methylphenol is achieved.
Catalytic Hydrogenation
Catalyst: Palladium on carbon (Pd/C), Raney nickel, or palladium-aluminum catalysts.
Promoters: Ammonia or organic amines (e.g., trimethylamine) enhance selectivity.
Reaction temperature: 20–40 °C.
Pressure: Hydrogen gas at ~0.5 MPa.
Time: 2–8 hours.
Result: Selective reduction of nitroso to amino group with minimal byproducts.
Esterification
Acid-catalyzed esterification of the corresponding phenylacetic acid.
Methanol serves as both solvent and reactant.
Reflux temperature (~65 °C) maintained for several hours.
Water formed during reaction is removed to drive equilibrium toward ester formation.
Research Findings and Data Summary
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-3-methylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-(4-amino-3-methylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-amino-3-methylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active phenylacetic acid derivative. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and applications of Methyl 2-(4-amino-3-methylphenyl)acetate with related compounds:
Physicochemical Properties and Stability
- Solubility : The methyl ester group reduces water solubility compared to the carboxylic acid form, favoring organic solvents.
- Stability : Esters are generally prone to hydrolysis under acidic or basic conditions, whereas the indole-based analog () may exhibit photodegradation due to its aromatic heterocycle .
- Thermal Stability: Limited data are available, but analogs like Methyl 2-phenylacetoacetate are stored at -20°C for long-term stability .
Research Findings and Gaps
- Synthetic Utility: The 4-amino-3-methylphenyl group is recurrent in bioactive molecules (e.g., PD123177), suggesting its value in medicinal chemistry. However, direct studies on this compound’s synthetic applications are lacking in the provided evidence.
- Biological Activity: Structural analogs with indole or phenoxy groups (e.g., ) highlight how modifications impact bioactivity, though the target compound’s specific effects remain unexplored.
- Analytical Challenges : Differentiation of closely related compounds (e.g., positional isomers) requires advanced techniques like GC-MS or crystallography, as seen in the analysis of C. murale fractions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
